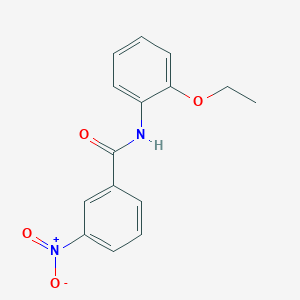

N-(2-ethoxyphenyl)-3-nitrobenzamide

Description

N-(2-ethoxyphenyl)-3-nitrobenzamide (molecular formula: C₁₅H₁₄N₂O₄) is a benzamide derivative characterized by a 3-nitrobenzoyl group linked to a 2-ethoxyphenylamine moiety. Its structure includes an electron-donating ethoxy group (-OCH₂CH₃) at the ortho position of the aniline ring and a strongly electron-withdrawing nitro (-NO₂) group at the meta position of the benzamide ring. The compound’s structural data, including SMILES and InChI identifiers, have been extensively documented .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-2-21-14-9-4-3-8-13(14)16-15(18)11-6-5-7-12(10-11)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBOJEDXEBZWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001293860 | |

| Record name | N-(2-Ethoxyphenyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326884-53-1 | |

| Record name | N-(2-Ethoxyphenyl)-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326884-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethoxyphenyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-nitrobenzamide typically involves the reaction of 2-ethoxyaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed

Reduction: N-(2-ethoxyphenyl)-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-nitrobenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxy group can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-4-ethoxy-3-nitrobenzamide (CAS 433239-83-9)

- Molecular Formula : C₁₇H₁₈N₂O₅

- Key Differences : An additional ethoxy group at the para position of the benzamide ring.

- This modification may alter binding affinity in biological systems or catalytic interactions .

4-Nitro-N-(3-nitrophenyl)benzamide

- Molecular Formula : C₁₃H₉N₃O₅

- Key Differences : Dual nitro groups (meta on benzamide, meta on aniline).

- Impact : Enhanced electron-withdrawing effects reduce electron density on the aromatic rings, likely decreasing solubility in polar solvents. Such compounds are often used as intermediates in high-energy materials .

Functional Group Variations

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₂H₁₇NO₂

- Key Differences : Methyl substituent (electron-donating) replaces the nitro group; hydroxyl and tert-butyl groups on the amine moiety.

- The absence of nitro reduces electrophilicity, favoring coordination chemistry .

N-(3-chlorophenethyl)-4-nitrobenzamide

- Molecular Formula : C₁₅H₁₃ClN₂O₃

- Key Differences : Chlorophenethyl group instead of ethoxyphenyl; nitro at benzamide’s para position.

- Impact : The chloro substituent increases hydrophobicity, while para-nitro may enhance π-π stacking in crystal structures. This compound’s synthesis (via 4-nitrobenzoyl chloride and chlorophenethylamine) mirrors methods applicable to the target compound .

Heterocyclic Analogues

(E)-2-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiazole-5-carboxamide (Compound 14)

- Molecular Formula : C₁₆H₁₇N₂O₄S₂

- Key Differences : Thiazole ring replaces the benzene ring; methylsulfonyl allyl group on the amide.

Physicochemical Properties

*Predicted using fragment-based methods.

Biological Activity

N-(2-ethoxyphenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by the presence of a nitro group and an ethoxyphenyl substituent, which contribute to its unique chemical reactivity and biological interactions. The nitro group is known for its role in redox reactions, influencing the compound's pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can participate in enzymatic reduction processes, leading to the formation of reactive intermediates that interact with cellular targets.

- Receptor Modulation : The compound may bind to specific receptors or enzymes, altering their activity and influencing various signaling pathways.

- Antimicrobial Activity : Similar nitro-containing compounds have demonstrated antimicrobial properties through mechanisms involving DNA interaction and enzyme inhibition .

Biological Activity Overview

The biological activities of this compound include:

- Antineoplastic Activity : Preliminary studies indicate potential anticancer effects, particularly through inhibition of specific kinases involved in tumor growth.

- Antimicrobial Properties : Nitro derivatives are often effective against a range of bacterial and fungal strains, suggesting that this compound may exhibit similar activity.

- Anti-inflammatory Effects : Compounds with nitro groups have been linked to anti-inflammatory responses, potentially through modulation of signaling pathways related to inflammation .

Table 1: Biological Activity Comparison with Related Compounds

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Enzyme inhibition, receptor modulation |

| Metronidazole | 1 | Antimicrobial via DNA interaction |

| 5-Nitroimidazole | 5 | Antimicrobial via radical formation |

| Compound X (similar structure) | TBD | TBD |

Note: TBD indicates that further research is needed to establish specific values.

Table 2: Summary of Biological Activities

Case Studies

- Anticancer Potential : A study investigating similar nitro compounds found that they exhibited significant inhibitory effects on tumor cell lines, with IC50 values indicating strong antineoplastic activity. The compound's ability to inhibit specific kinases was highlighted as a critical factor in its efficacy .

- Antimicrobial Testing : In vitro studies have shown that nitro derivatives can effectively inhibit the growth of various pathogens. For instance, compounds similar to this compound demonstrated MIC values comparable to established antibiotics .

- Inflammation Modulation : Research into the anti-inflammatory properties of nitro compounds indicated their potential role in reducing pro-inflammatory cytokines in cellular models. This suggests that this compound could be further explored for therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.